4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c18-13-5-3-12(4-6-13)11-24-17-20-19-16(22-17)15-14(7-10-23-15)21-8-1-2-9-21/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMNMONVXHXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Pyrrole and Thiophene Moieties: The pyrrole and thiophene groups can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is attached to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The oxadiazole ring is known to enhance the biological activity of compounds through various mechanisms, including the inhibition of tumor cell proliferation and induction of apoptosis. Research has shown that derivatives similar to 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide can be effective against different cancer cell lines .
Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives can exhibit potent antibacterial and antifungal effects. The presence of the thienyl and pyrrole groups enhances the interaction with microbial targets, leading to improved efficacy against resistant strains .
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential as an enzyme inhibitor. For instance, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which has implications for treating hyperpigmentation disorders . Kinetic studies have shown that modifications in the structure can lead to increased affinity and selectivity towards tyrosinase inhibition.
Organic Electronics
Due to its unique electronic properties, 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide has potential applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance charge transport properties and overall device efficiency .
Sensor Development
The sensitivity of this compound to environmental changes suggests its utility in sensor technology. It can be employed as a sensing material for detecting various analytes due to its selective binding properties facilitated by the functional groups present in its structure .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar modifications could be applied to 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide for improved efficacy .
Case Study 2: Antimicrobial Activity
Research conducted on oxadiazole derivatives showed promising results against drug-resistant bacterial strains. The study indicated that compounds with similar structures to 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide could serve as lead compounds for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could interact with signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Compound 6s: 3-({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-Oxadiazol-2-yl}methyl)-1H-Indole
- Structure : Shares the 4-fluorobenzylsulfanyl substitution at the oxadiazole 2-position but differs in the 5-substituent (indole-3-yl-methyl vs. thienyl-pyrrole).
- Biological Activity :
- Key Difference : The indole moiety in 6s may enhance π-π stacking in enzyme binding, whereas the thienyl-pyrrole group in the target compound could alter steric or electronic interactions.
Compound 6g: 3-{[5-(Pentylsulfanyl)-1,3,4-Oxadiazol-2-yl]methyl}-1H-Indole
- Structure : Features a linear alkyl chain (pentyl) at the oxadiazole 2-position instead of the 4-fluorobenzyl group.
- Biological Activity :
Compound 6p: 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-Oxadiazol-2-yl}methyl}-1H-Indole
- Structure : Substituted with a 4-chlorobenzyl group instead of 4-fluorobenzyl.
- Biological Activity :
- Key Difference : Chlorine’s larger atomic radius compared to fluorine could alter binding kinetics or steric hindrance.
Substituent Effects on Activity
Role of the 4-Fluorobenzyl Group
Impact of the 5-Substituent
- Thienyl-Pyrrole vs. Indole-Methyl :
- The thienyl-pyrrole group in the target compound introduces a rigid, planar structure that may enhance binding to flat enzymatic pockets (e.g., LOX or DNA topoisomerases).
- In contrast, the indole-methyl group in 6s allows for flexible positioning in α-glucosidase’s active site .
Biological Activity
4-Fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its antiproliferative effects, enzyme inhibition, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C17H12FN3OS2
- Molecular Weight : 357.43 g/mol
- CAS Number : 478077-30-4
This structure incorporates a fluorobenzyl group, a pyrrole moiety, and an oxadiazole ring, which are known for their diverse biological activities.
Antiproliferative Activity
Research indicates that compounds containing the oxadiazole and pyrrole groups exhibit significant antiproliferative activities against various cancer cell lines. For instance, a study demonstrated that similar oxadiazole derivatives showed promising results in inhibiting cell proliferation in human cancer cell lines, suggesting that 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide may possess comparable effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown effective inhibition of AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : Urease inhibitors derived from oxadiazoles have been noted for their antibacterial properties. The synthesized derivatives exhibited IC50 values significantly lower than standard drugs, indicating strong inhibitory activity .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Example A | AChE | 2.14 ± 0.003 |
| Example B | Urease | 6.28 ± 0.003 |
| 4-Fluorobenzyl Compound | AChE/Urease | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Research suggests that similar oxadiazole derivatives possess notable antibacterial activity against various bacterial strains. The presence of the thiophene and pyrrole rings enhances the compound's interaction with bacterial enzymes, leading to increased efficacy in inhibiting bacterial growth .
Study on Antiepileptic Effects
A related compound, GM-90432 (which shares structural similarities), was evaluated for its antiepileptic properties in zebrafish models. It demonstrated significant neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress during induced seizures. This suggests that the structural features present in 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide could confer similar neuroprotective properties .
Q & A
Q. What synthetic methodologies are typically employed to prepare 4-fluorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide, and how is reaction completion validated?
- Methodological Answer : The synthesis involves cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole core, followed by nucleophilic substitution with 4-fluorobenzyl thiol. Key steps include refluxing intermediates in ethanol or methanol under acidic conditions. Reaction completion is monitored via Thin-Layer Chromatography (TLC) using silica gel plates and UV visualization. Post-reaction, precipitates are isolated via filtration and purified through recrystallization (e.g., methanol) to enhance yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential. For example, ¹H NMR confirms substitution patterns on the thiophene and pyrrole rings, while IR identifies functional groups like C=N and C-S bonds. Discrepancies in spectral data (e.g., unexpected splitting patterns) should be addressed by repeating experiments under controlled conditions (e.g., anhydrous solvents) and comparing with computational simulations (e.g., density functional theory for NMR predictions) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) map energy barriers for key steps like cyclization or substitution. Tools like the Artificial Force-Induced Reaction (AFIR) method predict viable pathways, while machine learning prioritizes experimental conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by >50% and identifies side reactions early, enabling targeted optimization .
Q. What experimental design strategies minimize byproducts during synthesis, and how are conflicting biological activity results analyzed?
- Methodological Answer : Use a Response Surface Methodology (RSM) to vary parameters (e.g., reaction time, stoichiometry) and model their effects on yield/purity. For biological data contradictions (e.g., inconsistent antibacterial activity), apply factorial design to isolate variables (e.g., bacterial strain variability, compound solubility). Replicate studies with standardized protocols (e.g., fixed inoculum size) and validate via MIC/MBC assays with positive/negative controls .
Q. How can reactor design principles improve scalability for this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing side reactions. Computational Fluid Dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in situ, improving throughput and reducing purification steps .
Data Analysis and Validation
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer : Cross-validate computational models (e.g., NMR chemical shift predictions) with experimental data using statistical metrics like root-mean-square deviation (RMSD). If discrepancies persist, re-examine solvent effects (e.g., implicit vs. explicit solvent models in simulations) or conformational sampling. Collaborative platforms like ICReDD integrate experimental feedback into computational workflows to refine accuracy .
Q. What statistical approaches are recommended for optimizing reaction conditions in multi-step syntheses?
- Methodological Answer : Taguchi orthogonal arrays screen critical variables (e.g., catalyst loading, temperature) with minimal experiments. For multi-objective optimization (e.g., maximizing yield and purity), use Pareto-front analysis. Confounding factors (e.g., moisture sensitivity) are controlled via ANOVA, ensuring reproducibility .
Safety and Compliance
Q. What safety protocols are advised for handling reactive intermediates during synthesis?
- Methodological Answer : Conduct hazard assessments for intermediates (e.g., sulfhydryl compounds) using SDS guidelines. Use inert atmosphere techniques (e.g., Schlenk lines) for air-sensitive steps. Waste containing sulfur or fluorine must be neutralized (e.g., calcium hydroxide for acidic byproducts) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
